![molecular formula C18H19ClN2O5S B7704483 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide, also known as BMS-986142, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in signaling pathways that regulate immune responses. BMS-986142 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.
作用機序
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide works by inhibiting the activity of TYK2, which is involved in the signaling pathways that regulate the production of pro-inflammatory cytokines such as interleukin-23 (IL-23) and interferon-alpha (IFN-alpha). By blocking the activity of TYK2, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide reduces the production of these cytokines, which can help to alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its immunomodulatory effects, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide can inhibit the growth of cancer cells in vitro, and that it has neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide as a research tool is its specificity for TYK2. Unlike other JAK inhibitors that target multiple members of the JAK family, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide selectively inhibits TYK2, which can help to reduce off-target effects. However, one limitation of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide is that it has a relatively short half-life in vivo, which can make it challenging to use in animal studies.
将来の方向性
There are several potential future directions for research on 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide. One area of interest is the development of combination therapies that target multiple components of the immune system, such as combining 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide with other inhibitors of the JAK-STAT signaling pathway. Another potential direction is the investigation of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide as a treatment for other autoimmune diseases beyond psoriasis and inflammatory bowel disease, such as rheumatoid arthritis or multiple sclerosis. Finally, there is also potential for the development of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide as a therapeutic agent for non-immunological disorders, such as cancer or neurodegenerative diseases.
合成法
The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide involves a multi-step process that begins with the reaction of 4-bromobenzylamine with 4-nitrobenzenesulfonyl chloride to form 4-nitrobenzenesulfonamide. This compound is then reduced to 4-aminobenzenesulfonamide, which is reacted with propylacetamide and 4-bromobenzaldehyde to form the final product.
科学的研究の応用
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide has been the subject of extensive scientific research, particularly in the field of immunology. Studies have shown that TYK2 plays a key role in the regulation of immune responses, and that inhibition of this protein can have therapeutic benefits in the treatment of autoimmune diseases.
特性
IUPAC Name |
2-[2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-14-6-4-13(5-7-14)21-27(23,24)15-8-9-17(16(19)10-15)26-11-18(22)20-12-2-3-12/h4-10,12,21H,2-3,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVARHTBSUAJZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

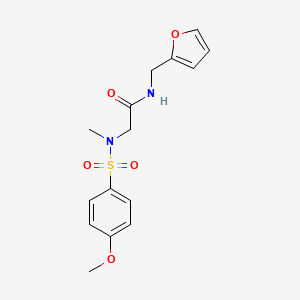
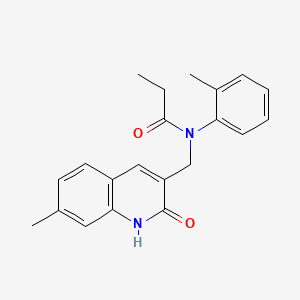

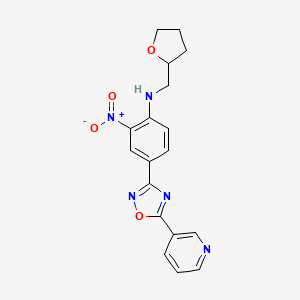
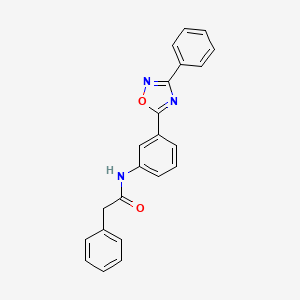
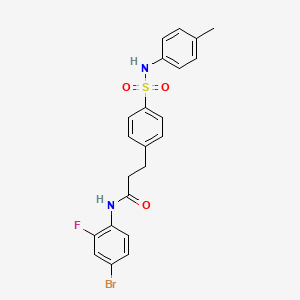
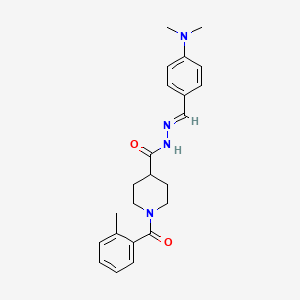

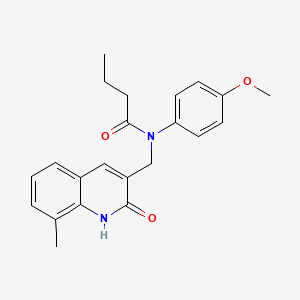

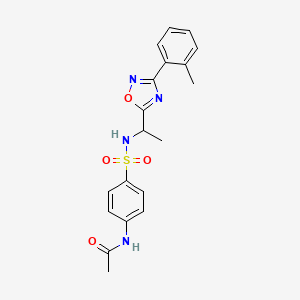
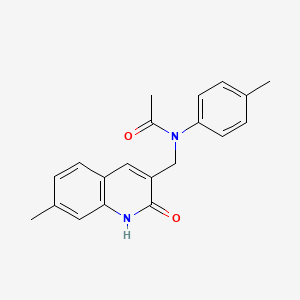
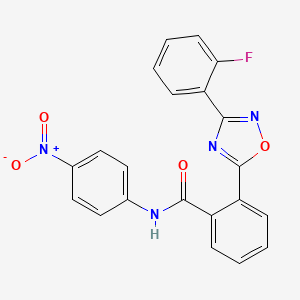
![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)